Core Chemical Identity and Physicochemical Properties
Core Chemical Identity and Physicochemical Properties
An In-depth Technical Guide to 3-Bromo-4-oxo-4-p-tolyl-butyric acid
This guide provides a comprehensive technical overview of 3-Bromo-4-oxo-4-p-tolyl-butyric acid, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, spectroscopic profile, reactivity, and potential applications, grounded in established chemical principles and methodologies.
3-Bromo-4-oxo-4-p-tolyl-butyric acid is a bifunctional molecule incorporating a carboxylic acid and an α-bromoketone. This unique combination of functional groups makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the bromine atom and the carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the carboxylic acid moiety provides a handle for amide bond formation or other derivatizations.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 3-bromo-4-(4-methylphenyl)-4-oxobutanoic acid | N/A |
| CAS Number | 53515-23-4 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| Melting Point | 190 °C | [1] |
| Boiling Point | 390.6 °C at 760 mmHg | [1] |
Synthesis and Purification Protocol
The most direct and efficient synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid is achieved through the selective α-bromination of its precursor, 4-Oxo-4-(p-tolyl)butanoic acid. The presence of the ketone's enolizable α-protons allows for direct bromination under controlled conditions, preferentially occurring at the carbon adjacent to the carbonyl group rather than the one adjacent to the carboxyl group.
Rationale for Experimental Design
The chosen method utilizes elemental bromine in dichloromethane (DCM). DCM is an excellent solvent for both the starting material and the bromine, facilitating a homogeneous reaction. The reaction is initiated at 0 °C to control the initial exotherm and minimize potential side reactions. Allowing the reaction to warm to room temperature ensures completion. A slight excess of bromine (1.1 equivalents) is used to drive the reaction to completion without leading to significant dibromination.[3] The workup is straightforward, involving solvent removal under reduced pressure, and the final product can be purified by recrystallization.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 3-Bromo-4-oxo-4-p-tolyl-butyric acid.
Step-by-Step Methodology
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Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Oxo-4-(p-tolyl)butanoic acid (1.0 equiv) in dichloromethane to a concentration of approximately 0.2 M.[3]
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Cooling: Cool the solution to 0 °C using an ice-water bath. This is critical for controlling the reaction rate.
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Bromination: Add a solution of bromine (1.1 equiv) in dichloromethane dropwise to the cooled solution over 15-20 minutes. The characteristic red-brown color of bromine should gradually fade as it is consumed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed. For slower reactions, gentle heating to reflux (40 °C) may be required.[3]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure (in a fume hood) to remove the solvent and any unreacted bromine.
-
Purification: The resulting crude solid can be purified by recrystallization from a minimal amount of hot dichloromethane or another suitable solvent system to yield the final product.[3]
Spectroscopic and Structural Analysis (Predicted)
While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features based on well-established principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The p-disubstituted aromatic ring will give rise to a characteristic pair of doublets. The chiral center at the α-carbon (C3) will split the adjacent methylene protons (C2) into a diastereotopic pattern, appearing as a doublet of doublets for each proton.
Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)
| Protons | Predicted δ (ppm) | Multiplicity | Coupling | Rationale |
| Ar-H (ortho to C=O) | 7.8 - 8.0 | Doublet (d) | J ≈ 8 Hz | Deshielded by the adjacent carbonyl group. |
| Ar-H (ortho to CH₃) | 7.2 - 7.4 | Doublet (d) | J ≈ 8 Hz | Standard aromatic region. |
| CO-CH(Br)-CH₂ | 4.8 - 5.2 | Doublet of Doublets (dd) | J ≈ 4, 8 Hz | Deshielded by both the adjacent bromine and carbonyl group. |
| CH(Br)-CH₂-COOH | 2.9 - 3.4 | Doublet of Doublets (dd) x 2 | J ≈ 4, 18 Hz; J ≈ 8, 18 Hz | Diastereotopic methylene protons adjacent to a chiral center. |
| Ar-CH₃ | 2.4 | Singlet (s) | N/A | Typical chemical shift for a methyl group on a benzene ring. |
| COOH | 10.0 - 12.0 | Broad Singlet (br s) | N/A | Highly deshielded and exchangeable acidic proton. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorptions from the two carbonyl groups and the broad O-H stretch of the carboxylic acid dimer.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid O-H | 3300 - 2500 | Strong, Broad | Very characteristic broad absorption due to hydrogen bonding.[4] |
| Aromatic C-H | 3100 - 3000 | Medium | Stretch for sp² C-H bonds. |
| Aliphatic C-H | 2950 - 2850 | Medium | Stretch for sp³ C-H bonds. |
| Ketone C=O | ~1710 | Strong | Typical stretching frequency for an aryl ketone. |
| Carboxylic Acid C=O | ~1760 | Strong | Stretching frequency for a carboxylic acid (often part of the broad O-H). |
| Aromatic C=C | 1600, 1500 | Medium | Skeletal vibrations of the p-tolyl ring.[5] |
| C-Br | 600 - 500 | Medium-Strong | Stretch for the carbon-bromine bond.[5] |
Reactivity and Applications in Medicinal Chemistry
The synthetic value of 3-Bromo-4-oxo-4-p-tolyl-butyric acid lies in the high reactivity of its α-bromo ketone moiety. This functional group is an excellent electrophile for Sɴ2 reactions, allowing for the facile introduction of a wide range of nucleophiles.[6]
Core Scaffold for Library Synthesis
This compound serves as an ideal starting point or "scaffold" for generating libraries of diverse molecules for biological screening. The two reactive sites—the α-carbon and the carboxylic acid—can be functionalized orthogonally to produce a variety of derivatives.
-
α-Substitution: Nucleophiles such as amines, thiols, or azides can displace the bromide to introduce new side chains, which is a common strategy in drug discovery to explore the chemical space around a core structure.
-
Carboxylic Acid Derivatization: The carboxyl group can be readily converted into amides, esters, or other functional groups through standard coupling reactions (e.g., using EDC/HOBt or converting to the acid chloride).
This dual functionality has been leveraged in related butyric acid derivatives to develop compounds with potential therapeutic activities, including anti-inflammatory agents and S1P₁ receptor agonists for autoimmune diseases.[7]
Caption: Role as a scaffold in medicinal chemistry workflows.
Safety and Handling
As with any α-bromoketone and carboxylic acid, 3-Bromo-4-oxo-4-p-tolyl-butyric acid should be handled with appropriate care in a well-ventilated chemical fume hood. It is expected to be corrosive and a lachrymator.
Table 4: General Safety Profile
| Hazard Type | GHS Pictogram | Hazard Statements (Anticipated) | Precautionary Measures |
| Corrosion | GHS05: Corrosion | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Acute Toxicity | GHS07: Exclamation Mark | H302: Harmful if swallowed. H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
-
Handling: Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
References
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Chemsrc. (2025). 3-BROMO-4-OXO-4-P-TOLYL-BUTYRIC ACID | CAS#:53515-23-4. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved February 14, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of butanoic acid. Retrieved February 14, 2026, from [Link]
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Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved February 14, 2026, from [Link]
-
UCalgary Chemistry. (n.d.). IR Absorption Table. Retrieved February 14, 2026, from [Link]
-
University of Jaffna. (n.d.). IR Spectrum analysis of p-bromoacetanilide. Retrieved February 14, 2026, from [Link]
-
ChemWhat. (n.d.). 3-BROMO-4-OXO-4-P-TOLYL-BUTYRIC ACID CAS#: 53515-23-4. Retrieved February 14, 2026, from [Link]
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